molecular formula C26H29N3O6 B11280668 Ethyl 3-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11280668
M. Wt: 479.5 g/mol
InChI Key: AOMKWEKPBZKKMM-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl group (C2H5): Attached to the benzoate ring, the ethyl group provides solubility and alters the compound’s chemical properties.

    Benzoate ring: A six-membered aromatic ring with a carboxylate group (C6H5COO-) attached.

    Imidazolidinone ring: A five-membered heterocyclic ring containing nitrogen atoms.

Preparation Methods

Synthesis:

The synthetic route for this compound involves several steps

  • Formation of the Imidazolidinone Ring

    • Start with a cyclopentanone derivative.
    • React it with an amine (e.g., 4-methoxyaniline) to form the imidazolidinone ring.
  • Acetylation

    • Acetylate the imidazolidinone nitrogen with acetic anhydride.
    • Introduce the ethyl group by reacting the imidazolidinone with ethyl bromoacetate.
  • Benzoate Formation

    • React the resulting compound with benzoic acid to form the benzoate ring.

Industrial Production:

Industrial-scale production typically involves optimized and efficient synthetic routes, but specific details are proprietary.

Chemical Reactions Analysis

    Oxidation: The benzoate ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl groups in the imidazolidinone ring.

    Substitution: Substitution reactions at the cyclopentyl or benzoate positions.

Common reagents include hydrogenation catalysts , Lewis acids , and base-promoted reactions .

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used in studies related to enzyme inhibition and molecular interactions.

    Industry: May find applications in materials science or as a building block for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific protein targets or cellular pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it to related structures like imidazolidinones , benzoates , and cyclopentyl derivatives .

Properties

Molecular Formula

C26H29N3O6

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H29N3O6/c1-3-35-25(32)17-7-6-8-18(15-17)27-23(30)16-22-24(31)29(20-11-13-21(34-2)14-12-20)26(33)28(22)19-9-4-5-10-19/h6-8,11-15,19,22H,3-5,9-10,16H2,1-2H3,(H,27,30)

InChI Key

AOMKWEKPBZKKMM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C3CCCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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